molecular formula C22H27N3O5 B11117738 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-[4-(pentyloxy)phenyl]acetamide

2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-[4-(pentyloxy)phenyl]acetamide

Cat. No.: B11117738
M. Wt: 413.5 g/mol
InChI Key: MQRQDEDHXWJVNA-HZHRSRAPSA-N
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Description

2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(PENTYLOXY)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazino group, a dimethoxyphenyl moiety, and a pentoxyphenyl group, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(PENTYLOXY)PHENYL]ACETAMIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-pentyloxyaniline and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(PENTYLOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazino derivatives.

Scientific Research Applications

2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(PENTYLOXY)PHENYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(PENTYLOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(METHOXY)PHENYL]ACETAMIDE
  • **2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(ETHOXY)PHENYL]ACETAMIDE
  • **2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(BUTYLOXY)PHENYL]ACETAMIDE

Uniqueness

The uniqueness of 2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(PENTYLOXY)PHENYL]ACETAMIDE lies in its specific structural features, such as the pentoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H27N3O5

Molecular Weight

413.5 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(4-pentoxyphenyl)oxamide

InChI

InChI=1S/C22H27N3O5/c1-4-5-6-13-30-18-10-8-17(9-11-18)24-21(26)22(27)25-23-15-16-7-12-19(28-2)20(14-16)29-3/h7-12,14-15H,4-6,13H2,1-3H3,(H,24,26)(H,25,27)/b23-15+

InChI Key

MQRQDEDHXWJVNA-HZHRSRAPSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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